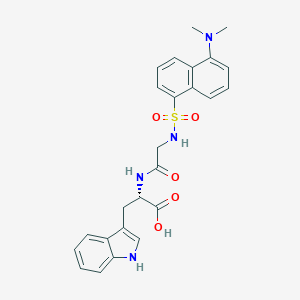

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan

Description

Properties

IUPAC Name |

(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTSSRFZPQPHIE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941209 | |

| Record name | N-(2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-1-hydroxyethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19461-22-4 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]glycyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-1-hydroxyethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N-(5-dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Tryptophan

Objective : Protect the carboxylic acid of tryptophan to prevent undesired side reactions during dansylation.

Method :

-

Reagents : Tryptophan (1.0 equiv), dimethyl carbonate (DMC, 5.0 equiv), methanol (co-solvent).

-

Mechanism : DMC acts as a methylating agent via nucleophilic acyl substitution.

Green Chemistry Advantages :

N-Dansylation of Glycyl-Tryptophan

Objective : Introduce the dansyl group to the N-terminus of glycine.

Method :

-

Reagents : Glycyl-tryptophan (1.0 equiv), dansyl chloride (1.1 equiv), triethylamine (2.0 equiv).

-

Mechanism : Sulfonamide formation via nucleophilic substitution (Figure 1).

| Parameter | 2-Propanol | DCM |

|---|---|---|

| Reaction Time | 2 hours | 12 hours |

| Yield | 93–99% | 79% |

| Solvent Polarity | Protic | Aprotic |

| By-products | Minimal | Moderate |

Optimization Insights :

Ester Hydrolysis

Objective : Deprotect the methyl/ethyl ester to regenerate the carboxylic acid.

Method :

-

Reagents : Dansylated glycyl-tryptophan ester (1.0 equiv), aqueous LiOH (0.34 M).

-

Conditions : THF/water (1:4 v/v), 0°C → room temperature, 2–12 hours.

-

Work-up : Adjust pH to 5 with HCl, extract product, lyophilize.

Critical Considerations :

-

pH control prevents precipitation of deliquescent intermediates.

-

LiOH offers milder conditions compared to NaOH, reducing racemization.

Purification and Characterization

Column Chromatography

Spectroscopic Validation

-

¹H/¹³C NMR : Confirm sulfonamide (δ 7.5–8.5 ppm for naphthalene protons), peptide bond (δ 6.8–7.2 ppm for indole).

Green Chemistry Metrics and Sustainability

Mass Intensity (MI) :

E-factor :

Challenges and Alternative Approaches

-

Solubility Issues : Glycyl-tryptophan derivatives exhibit poor solubility in protic solvents, necessitating DCM for certain steps.

-

Racemization Risk : Alkaline hydrolysis may epimerize tryptophan; LiOH mitigates this.

-

Scalability : Continuous flow systems proposed for dansylation to enhance throughput .

Chemical Reactions Analysis

Sulphonamide Formation and Stability

The dansyl group is introduced via reaction of dansyl chloride (1-dimethylaminonaphthalene-5-sulphonyl chloride) with primary amines. In Dansyl-Gly-Trp:

-

The glycine’s α-amino group is sulfonylated, forming a stable sulphonamide bond .

-

Competing reactions : Excess dansyl chloride may react further with the tryptophan’s indole nitrogen under alkaline conditions, though steric hindrance reduces this likelihood .

Acid Hydrolysis

-

The sulphonamide bond in dansyl derivatives is resistant to acid hydrolysis compared to peptide bonds.

-

Under strong acidic conditions (6M HCl, 110°C, 24h):

Oxidative Reactions

-

The indole ring of tryptophan undergoes oxidation (e.g., with H₂O₂ or peroxidases):

Fluorescence Quenching and Energy Transfer

Dansyl-Gly-Trp’s fluorescence properties enable applications in Förster resonance energy transfer (FRET):

-

Intramolecular energy transfer : The dansyl group (donor, λₑₓ ~340 nm) transfers energy to tryptophan’s indole (acceptor, λₑₘ ~350 nm), quenching dansyl fluorescence .

-

Environmental sensitivity :

Enzymatic Interactions

-

Protease susceptibility : The glycine-tryptophan peptide bond is cleaved by proteases like chymotrypsin, releasing dansyl-glycine and tryptophan .

-

Lipoprotein lipase binding : Dansyl derivatives exhibit affinity for hydrophobic active sites, as seen in studies with N-(5-dimethylaminonaphthalene-1-sulfonyl)-3-aminobenzene boronic acid .

Photochemical Reactivity

Scientific Research Applications

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Helps in tracking and imaging biomolecules in cells and tissues.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

Industry: Applied in the development of biosensors and analytical devices for detecting various substances.

Mechanism of Action

The mechanism of action of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and tracking of biomolecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, enabling precise imaging and analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tryptophan Derivatives

N-Acetyltryptophan (CAS: 54-12-6)

- Molecular Formula : C13H14N2O3

- Structure: Acetyl group (-COCH3) replaces the α-amino hydrogen of tryptophan.

- Applications : Used as a reference standard in pharmaceutical analysis to quantify impurities in peptide drugs . Unlike the dansyl derivative, it lacks fluorescence, limiting its utility in optical assays.

- Key Difference : The acetyl group simplifies metabolic stability compared to the bulkier dansyl-glycyl group in the target compound .

(S)-5-Hydroxy-tryptophan (CAS: 4350-09-8)

- Molecular Formula : C11H12N2O3

- Structure : Hydroxyl (-OH) substituent at the 5-position of the indole ring.

- Applications : Precursor in serotonin biosynthesis; used in dietary supplements and neurological research. The hydroxyl group enhances polarity, increasing water solubility compared to the hydrophobic dansyl-containing compound .

Table 1: Comparison of Tryptophan Derivatives

| Compound | CAS | Molecular Formula | Key Substituent | Primary Application |

|---|---|---|---|---|

| Target Compound | 19461-22-4 | C25H26N4O5S | Dansyl-glycyl | Fluorescent probes, assays |

| N-Acetyltryptophan | 54-12-6 | C13H14N2O3 | Acetyl | Pharmaceutical impurities |

| 5-Hydroxy-tryptophan | 4350-09-8 | C11H12N2O3 | 5-Hydroxyindole | Serotonin synthesis, supplements |

Naphthalene-Containing Compounds

1-Nitronaphthalene (CAS: 86-57-7)

- Molecular Formula: C10H7NO2

- Structure: Nitro (-NO2) group at the 1-position of naphthalene.

- Applications: Primarily used in industrial R&D for synthesizing dyes or explosives. The nitro group renders it highly reactive and non-fluorescent, contrasting with the fluorescent dansyl group in the target compound .

N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)tyrosine (CAS: 131238-01-2)

Table 2: Naphthalene and Aromatic Derivatives

| Compound | CAS | Molecular Formula | Functional Group | Application |

|---|---|---|---|---|

| Target Compound | 19461-22-4 | C25H26N4O5S | Dansyl-glycyl | Fluorescent assays |

| 1-Nitronaphthalene | 86-57-7 | C10H7NO2 | Nitro | Industrial synthesis |

| N-(4-Azido-...benzoyl)tyrosine | 131238-01-2 | C16H10F4N4O4 | Azide, tetrafluoro | Proteomics, click chemistry |

Psychoactive Tryptamine Derivatives

Compounds like N,N-dimethyltryptamine (DMT) and psilocybin () share the indole backbone with the target compound but differ critically in functionalization:

- Structural Differences : Tryptamines feature a basic ethylamine side chain (-CH2CH2NH2) instead of the carboxylate and dansyl-glycyl groups in the target compound.

- Biological Activity: Tryptamines interact with serotonin receptors to induce hallucinogenic effects, whereas the dansyl-glycyl-tryptophan lacks psychoactivity due to its polar, bulky substituents .

Biological Activity

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, commonly referred to as DMANS-glycyl-tryptophan, is a synthetic compound that merges the amino acid tryptophan with a sulfonyl group derived from 5-dimethylaminonaphthalene-1-sulfonyl chloride. This compound is notable for its fluorescent properties and has garnered attention in biochemical and biophysical research due to its ability to interact with various biomolecules, enabling real-time tracking and analysis of biological processes.

- Molecular Formula : C25H26N4O5S

- Molecular Weight : 494.6 g/mol

- IUPAC Name : (2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

- CAS Number : 19461-22-4

The biological activity of DMANS-glycyl-tryptophan can be attributed to its fluorescent properties, which allow it to absorb light at specific wavelengths and emit light at different wavelengths. This characteristic makes it an effective probe for studying molecular interactions, particularly in live-cell imaging applications. The compound primarily interacts with proteins, nucleic acids, and other biomolecules, facilitating detailed studies on protein structure, function, and dynamics.

Applications in Research

- Fluorescent Probes : DMANS-glycyl-tryptophan is utilized as a fluorescent probe to study molecular interactions and reaction mechanisms in biochemical assays.

- Live-cell Imaging : Its ability to fluoresce allows researchers to monitor cellular processes in real-time.

- Protein Interaction Studies : The compound has been shown to selectively bind to various biomolecules, aiding in enzyme-substrate interaction studies and protein folding dynamics.

- Diagnostic Assays : Its fluorescent properties are leveraged in diagnostic techniques to detect specific biomolecules.

Case Study 1: Protein Binding Dynamics

A study investigated the binding dynamics of DMANS-glycyl-tryptophan with a specific enzyme involved in metabolic pathways. Using fluorescence spectroscopy, researchers were able to observe real-time changes in fluorescence intensity correlating with enzyme-substrate interactions. This highlighted the compound's utility in elucidating kinetic parameters of enzyme activity.

Case Study 2: Cellular Imaging

In another research project, DMANS-glycyl-tryptophan was employed in imaging cellular processes related to apoptosis. The compound's fluorescence enabled visualization of apoptotic cells in live cultures, providing insights into the timing and progression of cell death pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Dimethylaminonaphthalene-1-sulfonic acid | Contains naphthalene sulfonic group | Used primarily as a fluorescent probe |

| Dansyl chloride | Sulfonamide derivative with similar naphthalene | Widely used for labeling amino acids |

| N-(2-Aminobenzoyl)tryptophan | Tryptophan derivative with an amine group | Less fluorescent compared to DMANS-glycyl-tryptophan |

Q & A

Basic Research Question

- Fluorescence Spectroscopy : The dansyl group exhibits strong fluorescence (λex ~ 340 nm, λem ~ 510 nm). Quantum yield and Stokes shift should be compared to dansylamide or dansyl chloride controls .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C25H26N4O5S, exact mass 518.16 g/mol) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify sulfonamide bond formation (δ 8.5–9.0 ppm for aromatic protons) and absence of unreacted glycine/tryptophan .

Advanced Insight : The compound’s fluorescence is sensitive to microenvironment polarity, making it useful for protein binding studies. Unlike smaller dansyl derivatives, its tryptophan moiety may introduce additional quenching pathways via electron transfer .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid dermal contact due to potential irritancy .

- Ventilation : Work in a fume hood to prevent inhalation of airborne particles.

- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated compounds, as sulfonyl chlorides are reactive .

Advanced Consideration : While no specific toxicity data exist for this compound, structural analogs like naphthalene derivatives show hepatic and respiratory effects in mammals. Conduct a hazard assessment using analogs like dansyl chloride (CAS 605-65-2) for risk mitigation .

How does the compound's structure influence its fluorescence properties in protein binding studies?

Advanced Research Question

- Quenching Mechanisms : The indole ring of tryptophan may participate in Förster resonance energy transfer (FRET) with the dansyl group, altering emission intensity upon protein interaction.

- Solvent Effects : In hydrophobic protein pockets, fluorescence intensity increases due to reduced solvent quenching. Compare emission spectra in polar (e.g., water) vs. nonpolar (e.g., DCM) solvents .

- Competitive Binding : Design experiments with tryptophan-rich proteins (e.g., albumin) to study displacement by free tryptophan or dansylamide .

What are the challenges in purifying this compound, and which chromatographic techniques are optimal?

Advanced Research Question

- Challenges : Hydrophobicity from the dansyl group leads to strong retention on C18 columns, requiring high acetonitrile concentrations (>70%) for elution. This complicates separation from dansyl chloride byproducts .

- Optimized Methods :

- Ion-Exchange Chromatography : Use a weak anion exchanger (e.g., DEAE cellulose) at pH 6.5 to exploit the sulfonate group’s negative charge.

- Size-Exclusion Chromatography : Effective for separating high-molecular-weight aggregates, which form due to π-π stacking of naphthalene rings .

Validation : Confirm purity via HPLC-DAD (diode array detection) with ≥95% peak area threshold .

Can computational models predict the compound's interaction with biological macromolecules, and what parameters are critical?

Advanced Research Question

- Docking Simulations : Use software like AutoDock Vina to model binding to tryptophan-binding proteins (e.g., tryptophan repressor). Key parameters:

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) .

How does the presence of metal ions affect the stability and spectroscopic behavior of this compound?

Advanced Research Question

- Coordination Chemistry : The glycyl-tryptophan backbone can chelate divalent metals (e.g., Cu<sup>2+</sup>), forming complexes that alter fluorescence.

- Quenching : Cu<sup>2+</sup> binding induces static quenching via electron transfer from dansyl to metal .

- Stability : Monitor degradation via LC-MS under varying metal concentrations (0.1–10 mM). EDTA (1 mM) can mitigate metal-induced instability .

What are the implications of using this compound in studying enzyme-substrate interactions via fluorescence quenching?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.